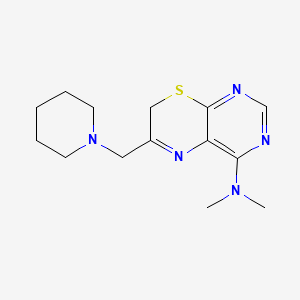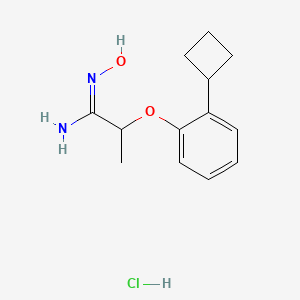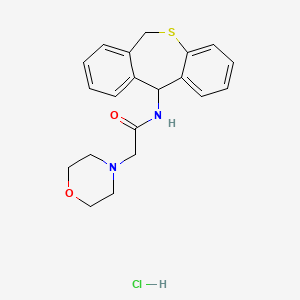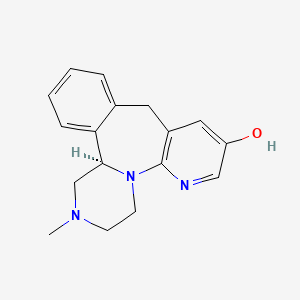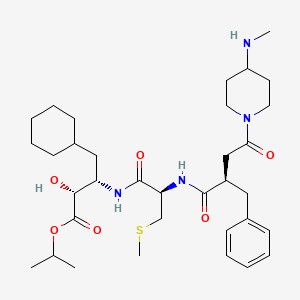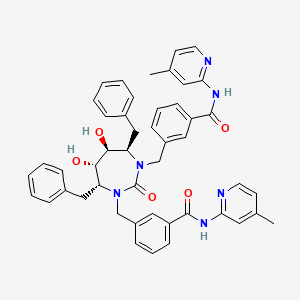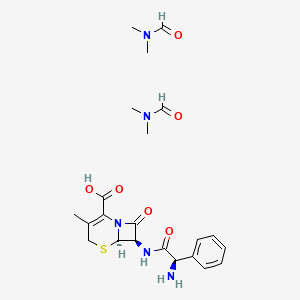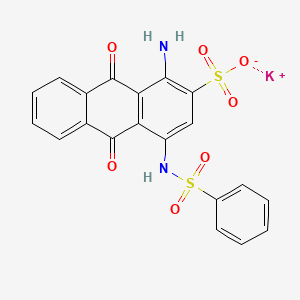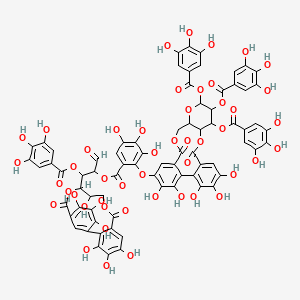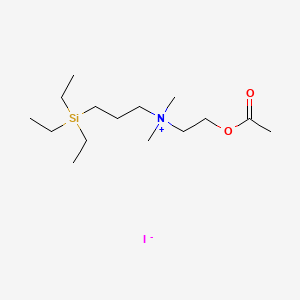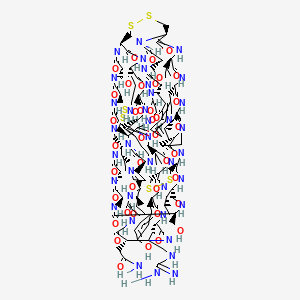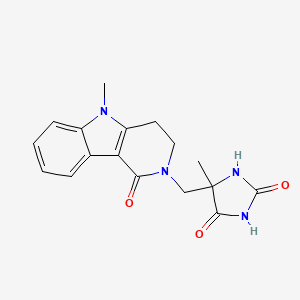
Alosetron metabolite M26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alosetron metabolite M26 is a derivative of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. The metabolite M26 is formed during the metabolic process of alosetron in the human body and plays a role in its pharmacokinetics and pharmacodynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alosetron involves several steps, starting from the condensation of bulk chemicals such as N-methylaniline and 1,3-cyclohexadione. This is followed by photocyclization under oxidative conditions to form the tetrahydrocarbazolone core . The process can be optimized using catalytic palladium acetate in acetic acid at 100°C under an oxygen atmosphere .
Industrial Production Methods
Industrial production of alosetron and its metabolites, including M26, typically involves large-scale synthesis using similar methods as described above. The process is designed to be cost-effective and environmentally friendly, minimizing the use of stoichiometric reagents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Alosetron metabolite M26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include catalytic palladium acetate, acetic acid, and various oxidizing agents such as DDQ or manganese(III) acetate . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of the tetrahydrocarbazolone core, which are further processed to yield alosetron and its metabolites, including M26 .
Scientific Research Applications
Alosetron metabolite M26 has several scientific research applications, including:
Chemistry: Used as a model compound to study the metabolic pathways and reactions of alosetron.
Biology: Helps in understanding the biological effects and interactions of alosetron at the molecular level.
Medicine: Plays a role in the pharmacokinetics and pharmacodynamics of alosetron, contributing to its therapeutic effects in treating IBS.
Industry: Used in the development and optimization of industrial synthesis processes for alosetron and related compounds
Mechanism of Action
Alosetron metabolite M26 exerts its effects by interacting with the serotonin 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract. By blocking these receptors, M26 helps regulate visceral pain, colonic transit, and gastrointestinal secretions, thereby contributing to the therapeutic effects of alosetron in treating IBS .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another 5-HT3 antagonist used to treat nausea and vomiting.
Granisetron: Used to prevent nausea and vomiting caused by chemotherapy and radiation therapy.
Palonosetron: Used to prevent chemotherapy-induced nausea and vomiting.
Uniqueness of Alosetron Metabolite M26
This compound is unique due to its specific interaction with the serotonin 5-HT3 receptors and its role in the pharmacokinetics and pharmacodynamics of alosetron. Unlike other similar compounds, M26 is specifically formed during the metabolic process of alosetron and contributes to its therapeutic effects in treating severe diarrhea-predominant IBS .
Properties
CAS No. |
160604-41-1 |
|---|---|
Molecular Formula |
C17H18N4O3 |
Molecular Weight |
326.35 g/mol |
IUPAC Name |
5-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O3/c1-17(15(23)18-16(24)19-17)9-21-8-7-12-13(14(21)22)10-5-3-4-6-11(10)20(12)2/h3-6H,7-9H2,1-2H3,(H2,18,19,23,24) |
InChI Key |
NANKUPYYTFQHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


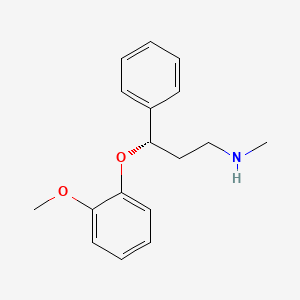

![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)
